molecular formula C20H25N5O5S B2677642 3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2310208-77-4

3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2677642
M. Wt: 447.51
InChI Key: GNRCJRKTIIQBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Phytochemistry and Therapeutics

    While not directly related to your compound, the field of phytochemistry studies the chemistry of plants and their therapeutic uses. The IMPPAT database is a resource that provides information on the phytochemicals of Indian medicinal plants, including their therapeutic uses . This could potentially be a field where your compound might find application, given its complex structure.

    Organic Chemistry - Synthesis of Trifluoroethoxylated Dihydropyrrolidones In a related field, the synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones has been reported . This process realized the trifluoroethoxylation of non-activated sp3 C–H by a domino approach for the first time, without requiring the preparation of substrates with halogens or guiding groups . The formed α,β-unsaturated-γ-butyrolactams can be further functionalized via the Michael addition reaction or realize the exchange of the trifluoroethoxy group to the hexafluoroisopropoxy group . Such compounds exhibit anti-tumor activity in vitro and can be used as hit compounds for further research .

properties

IUPAC Name

3-methyl-6-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-22-18(26)14-17(21-20(22)28)23-10-12-24(13-11-23)19(27)15-4-6-16(7-5-15)31(29,30)25-8-2-3-9-25/h4-7,14H,2-3,8-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRCJRKTIIQBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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